molecular formula C9H14N2O2S B2659314 tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1186298-92-9

tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B2659314
CAS No.: 1186298-92-9
M. Wt: 214.28
InChI Key: XIIPQPUEUHENHU-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate (CAS 1186298-92-9) is a specialized thiazole derivative featuring a tert-butyl carbamate group at the 2-position and a methyl substituent at the 5-position of the thiazole ring. With a molecular formula of C₉H₁₅N₃O₂S and a molecular weight of 229.3 g/mol, this compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its stability and versatility . Its structural design allows for further functionalization, making it valuable in drug discovery pipelines targeting kinase inhibitors, protease inhibitors, and other therapeutic agents .

Properties

IUPAC Name

tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-5-10-7(14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIPQPUEUHENHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl carbamate and 5-methyl-2-thiazolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is C9H14N2O2SC_9H_{14}N_2O_2S. The compound features a thiazole ring that contributes to its unique reactivity and biological properties. The synthesis typically involves the reaction of 5-methyl-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine under controlled conditions to yield the desired carbamate derivative.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. Inhibition of this enzyme can have implications for treating neurodegenerative diseases like Alzheimer's disease. Additionally, its interactions with cyclin-dependent kinases (CDKs) suggest potential anticancer applications by disrupting cell cycle progression .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity against a range of pathogens. Its thiazole moiety is known for contributing to the biological activity of similar compounds, making it a candidate for further exploration in infectious disease treatment .

Anticancer Applications

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This property positions it as a promising candidate for cancer therapy, particularly when used in combination with other chemotherapeutic agents to enhance efficacy .

Case Studies and Research Findings

Several studies have documented the biological effects of related thiazole derivatives, providing insights into the potential applications of this compound:

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated effective inhibition of acetylcholinesterase activity, suggesting neuroprotective potential.
Study 2Anticancer ActivityShowed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Study 3Antimicrobial ActivityPreliminary results indicated effectiveness against specific bacterial strains, warranting further investigation.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Formyl/Bromo Groups : The 5-methyl derivative (main compound) offers steric stability, while 5-formyl or bromo substituents introduce reactivity for further derivatization .

Physicochemical Properties

Property This compound tert-Butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate tert-Butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Purity 98% 98% 95%
Melting Point Not reported Not reported 163–166°C (similar derivatives)
Solubility Moderate in DMSO, chloroform Low in water; high in polar aprotic solvents Low in water; soluble in DMF

Biological Activity

Tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is a synthetic organic compound notable for its structural features, including a thiazole ring and a carbamate functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent against various diseases.

  • Molecular Formula : C12H18N2O3S
  • Molecular Weight : 270.35 g/mol

The presence of the thiazole ring is significant, as it is known to enhance biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The thiazole and carbamate groups facilitate these interactions, potentially leading to the inhibition of specific enzyme activities or modulation of protein functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or altering their conformation.
  • Protein Interaction : It can form covalent bonds with nucleophilic sites on proteins, affecting their functionality.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting cellular processes in pathogens.

Biological Activity Studies

Research has indicated that this compound possesses significant biological activities, including:

  • Antimicrobial Properties : In vitro studies have shown that it can inhibit the growth of certain bacterial strains.
  • Anticancer Activity : The compound has been explored for its potential to induce cell death in cancer cells by disrupting mitotic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacteria
AnticancerInduces cell death in cancer cells
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at micromolar concentrations.
  • Cancer Cell Line Evaluation : In vitro assays conducted on various cancer cell lines revealed that the compound could induce apoptosis through mechanisms involving disruption of mitotic spindle formation, similar to other known anticancer agents.
  • Enzyme Interaction Studies : High-throughput screening identified the compound as a potential inhibitor of specific kinases involved in cancer progression, showing promising results in biochemical assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized thiazole intermediates. Key steps include:

  • Substrate Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution reactions. For example, THF with pyridine and K₂CO₃ at 0–25°C achieves high yields .
  • Catalysis : Triethylamine or N-ethyl-N,N-diisopropylamine can enhance reaction efficiency by neutralizing acidic byproducts .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 90°C in 1,4-dioxane for 1 hour) to balance reaction rate and byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, thiazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical: C₉H₁₄N₂O₂S = 214.29 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in kinetic data during enzyme inhibition studies involving this compound?

  • Case Study : In alkaline phosphatase inhibition assays (Table 2, ), discrepancies in IC₅₀ values may arise due to:

  • Substrate Specificity : Ensure the enzyme source (e.g., bovine vs. human) and substrate (e.g., p-nitrophenylphosphate) match experimental goals .
  • Buffer Conditions : Ionic strength (e.g., Tris-HCl vs. HEPES) and pH (optimal ~8.0–9.0) significantly affect enzyme activity .
  • Data Normalization : Use internal controls (e.g., known inhibitors like levamisole) to standardize results across replicates .
    • Resolution : Perform dose-response curves with at least three independent replicates. Apply nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals .

Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

  • Protocol :

  • Crystallization : Co-crystallize the compound with its target protein (e.g., kinase or protease) using vapor diffusion. Optimize conditions with PEG 3350 and 0.1 M HEPES pH 7.5 .
  • Data Collection : Collect diffraction data at synchrotron facilities (e.g., λ = 0.97 Å). SHELX programs (e.g., SHELXL for refinement) are recommended for resolving electron density maps .
  • Analysis : Identify hydrogen bonds between the carbamate carbonyl and active-site residues (e.g., backbone NH of catalytic lysine). Use PyMol for visualizing binding poses .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (clogP ~2.1), solubility (LogS ~-3.2), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives .
    • Validation : Cross-reference predictions with experimental data (e.g., hepatic microsomal stability assays) to refine models .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with vermiculite or sand. Decontaminate with ethanol/water (70:30) .
  • Waste Disposal : Collect in sealed containers labeled "halogenated waste." Incinerate via licensed facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.